REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:8]([cH:9][cH:10]1)[NH:7][CH2:6][CH2:5]2.[C:11]([CH3:12])([CH3:13])([CH3:14])[O:15][C:16]([O:17][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:18].[CH3:23][C:24]#[N:25].[CH3:26][N:27]([CH3:28])[c:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1.[CH3:35][CH2:36][O:37][C:38]([CH3:39])=[O:40]>>[Br:1][c:2]1[cH:3][c:4]2[c:8]([cH:9][cH:10]1)[N:7]([C:16]([O:15][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:17])[CH2:6][CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2c(c1)CCN2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCc2cc(Br)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |